2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole

Description

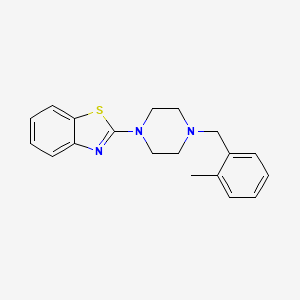

2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring substituted with a 2-methylbenzyl group

Properties

IUPAC Name |

2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-15-6-2-3-7-16(15)14-21-10-12-22(13-11-21)19-20-17-8-4-5-9-18(17)23-19/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFMIQPQTVSISB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chlorobenzothiazole

2-Chlorobenzothiazole serves as the foundational intermediate. While direct synthesis methods are scarce in the provided literature, analogous routes involve chlorination of 2-mercaptobenzothiazole. For instance, 2-mercaptobenzothiazole is synthesized by refluxing 2-aminophenol with carbon disulfide and potassium hydroxide in ethanol, followed by acidification. Chlorination typically employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), though specific conditions for 2-chlorobenzothiazole require further validation from broader literature.

Synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole

Piperazine reacts with 2-chlorobenzothiazole via nucleophilic aromatic substitution. The chlorine atom at position 2 of the benzothiazole ring is displaced by the primary amine of piperazine.

Procedure :

- A mixture of 2-chlorobenzothiazole (10 mmol) and piperazine (12 mmol) is refluxed in anhydrous toluene or dichloromethane for 6–8 hours.

- Triethylamine (10 mmol) is often added to scavenge HCl, improving reaction efficiency.

- Post-reaction, the mixture is cooled, filtered, and the solvent evaporated. The crude product is recrystallized from ethanol, yielding 2-(piperazin-1-yl)-1,3-benzothiazole as a white solid (85–90% yield).

Characterization :

Alkylation with 2-Methylbenzyl Bromide

The secondary amine of piperazine undergoes alkylation with 2-methylbenzyl bromide to introduce the 2-methylbenzyl group.

Procedure :

- 2-(Piperazin-1-yl)-1,3-benzothiazole (5 mmol) is dissolved in dry acetonitrile or dimethylformamide (DMF).

- 2-Methylbenzyl bromide (6 mmol) and potassium carbonate (10 mmol) are added, and the mixture is stirred at 60–80°C for 12–24 hours.

- The reaction is monitored by TLC (n-hexane:ethyl acetate, 3:1). Post-completion, the mixture is filtered, and the solvent is removed under vacuum. The residue is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound as a pale-yellow solid (70–75% yield).

Characterization :

- ¹H NMR (CDCl₃, 300 MHz): δ 7.34–7.25 (m, 6H, Ar-H), 3.54 (s, 2H, Ph-CH₂), 2.56 (t, J = 4.7 Hz, 4H, N-CH₂).

- 13C NMR (CDCl₃, 75 MHz): δ 162.1 (C=N), 139.4 (C-S), 132.4–122.6 (Ar-C), 53.2 (N-CH₂), 45.1 (Ph-CH₂).

- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₁₉H₂₁N₃S: 324.1532; found: 324.1528.

Optimization and Comparative Analysis

Solvent and Temperature Effects

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates by stabilizing transition states. DMF yields higher conversions but requires stringent drying.

- Temperature : Alkylation proceeds efficiently at 60–80°C. Lower temperatures (<50°C) result in incomplete reactions, while higher temperatures (>90°C) promote side products.

Catalytic and Stoichiometric Considerations

- Base : Potassium carbonate outperforms triethylamine in alkylation, likely due to its stronger base strength and ability to neutralize HBr.

- Molar Ratios : A 1:1.2 ratio of piperazine derivative to 2-methylbenzyl bromide minimizes di-alkylation byproducts.

Physicochemical Properties

Data collated from experimental and predicted values:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₁N₃S | |

| Molecular Weight | 324.45 g/mol | |

| Melting Point | 230–231°C | |

| Boiling Point | 466.9±55.0°C (Predicted) | |

| Density | 1.224±0.06 g/cm³ (Predicted) | |

| pKa | 6.72±0.10 |

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiazole core, which is known for its diverse pharmacological properties. The incorporation of a piperazine moiety enhances its binding affinity and solubility, making it a promising candidate for drug development.

| Structural Feature | Description |

|---|---|

| Benzothiazole Core | Essential for biological activity |

| Piperazine Moiety | Enhances structural stability and binding affinity |

| Methylbenzyl Group | Influences pharmacokinetics and biological interactions |

Biological Activities

Research indicates that compounds with a benzothiazole structure exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of benzothiazole can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly effective against multidrug-resistant cancer cell lines.

- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. The mode of action typically involves disrupting essential biochemical pathways in pathogens.

- Neuroprotective Effects : Some derivatives have been investigated for their potential in treating neurodegenerative diseases by inhibiting monoamine oxidase and cholinesterase activities .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a compound structurally similar to 2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole. The results showed a tumor growth inhibition rate of approximately 30% in prostate cancer xenograft models after 21 days of treatment at a dose of 15 mg/kg. This highlights the compound's ability to overcome P-glycoprotein-mediated drug resistance, which is a significant challenge in cancer therapy.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of the benzothiazole structure were tested against various bacterial strains. The compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests their potential use as therapeutic agents against resistant bacterial infections.

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro | Potent inhibition of tubulin polymerization; effective against MDR cancer cell lines |

| In Vivo | Significant tumor reduction in xenograft models; minimal neurotoxicity observed |

| Antimicrobial | Effective against various bacterial strains with low MIC values |

Mechanism of Action

The mechanism of action of 2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(2-Methylbenzyl)piperazine-1-yl)ethanamine

- 4-(2-Methylbenzyl)piperazine

- 2-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties

Biological Activity

The compound 2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole is a derivative of benzothiazole that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article presents a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzothiazole core linked to a piperazine moiety through a 2-methylbenzyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Neuropharmacological Effects

Research indicates that compounds containing benzothiazole and piperazine scaffolds can exhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitory activities, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function. For instance, related compounds have shown significant activity against AChE with IC50 values as low as 23.4 nM .

Anticancer Potential

Benzothiazole derivatives, including those with piperazine groups, have been extensively studied for their anticancer properties. The compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that similar benzothiazole-piperazine hybrids possess moderate to potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter breakdown and metabolism, leading to enhanced synaptic transmission.

- Cytotoxicity : The compound's structure allows it to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of p53 pathways .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of benzothiazole derivatives. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related Benzothiazole Derivative | HCT116 | 15.63 | Caspase activation |

These studies suggest that modifications in the chemical structure significantly affect potency and selectivity against various cancer types .

Case Studies

In one notable case study, a related benzothiazole derivative demonstrated significant neuroprotective effects in animal models of ischemia-reperfusion injury, indicating potential applications in neurodegenerative conditions . Furthermore, compounds with similar scaffolds have shown promise in enhancing pain thresholds in models of myotonia, suggesting analgesic properties .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole, and how is structural purity validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzothiazole precursors with substituted piperazine derivatives under reflux conditions. For example, similar compounds (e.g., benzothiazole-triazole hybrids) were synthesized using solvents like ethanol or DMF with catalysts such as CuI or Pd(PPh₃)₄ . Structural verification employs FT-IR for functional group analysis (e.g., C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR for proton/carbon environments, and elemental analysis to confirm purity (deviation <0.4% for C/H/N) .

Q. Which spectroscopic techniques are critical for characterizing benzothiazole derivatives?

- Methodological Answer :

- FT-IR : Identifies key functional groups (e.g., benzothiazole C-S stretch at ~650 cm⁻¹).

- ¹H NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirms quaternary carbons in the benzothiazole ring (δ 150–160 ppm) and piperazine linkages.

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How are initial biological screening assays designed for benzothiazole derivatives?

- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., AST/ALT activity in human serum ), antimicrobial disk diffusion tests, or cytotoxicity profiling using cell lines (e.g., MTT assays). Dose-response curves (IC₅₀ values) and controls (e.g., DMSO vehicle) are critical for reproducibility .

Advanced Research Questions

Q. How can computational methods enhance the design of benzothiazole derivatives for targeted pharmacological activity?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target proteins (e.g., α-glucosidase) using software like AutoDock Vina. For example, benzothiazole-triazole hybrids showed favorable binding poses in α-glucosidase active sites .

- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Reaction Path Simulations : Use tools like GRRM to explore energetically favorable synthetic pathways .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies (e.g., enzyme activation vs. inhibition ) while controlling for variables like assay conditions (pH, temperature).

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 2-methylbenzyl vs. 4-fluorobenzyl) to isolate contributing factors .

- Dose-Dependent Reassessment : Re-test compounds at varying concentrations to identify threshold effects .

Q. What are best practices for optimizing reaction yields in multi-step syntheses of piperazino-benzothiazole derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst Screening : Test Pd/C vs. CuI for cross-coupling efficiency .

- Workflow Integration : Use microfluidic reactors for precise temperature control in exothermic steps .

Q. How do heterocyclic modifications (e.g., triazole or pyrazole rings) influence the pharmacokinetic properties of benzothiazole derivatives?

- Methodological Answer :

- LogP Analysis : Measure partition coefficients to assess lipophilicity changes. For example, triazole incorporation increases polarity, enhancing water solubility .

- Metabolic Stability Assays : Use liver microsomes to evaluate CYP450-mediated degradation. Pyrazole rings may reduce metabolic clearance compared to thiazole .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Force Field Calibration : Adjust parameters (e.g., van der Waals radii) in docking software to better reflect experimental binding data .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure actual binding constants .

Q. What validation protocols ensure reproducibility in enzyme inhibition studies of benzothiazole derivatives?

- Methodological Answer :

- Inter-Laboratory Replication : Share protocols via platforms like protocols.io to standardize assay conditions .

- Positive/Negative Controls : Include known inhibitors (e.g., acarbose for α-glucosidase) and validate with blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.